![molecular formula C73H108N22O15 B053593 Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)- CAS No. 112396-65-3](/img/structure/B53593.png)
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-
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Overview
Description
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as pain perception, inflammation, and stress response. Substance P was first isolated and identified in 1931 by von Euler and Gaddum. Since then, it has been extensively studied, and its properties and functions have been elucidated.
Mechanism of Action
Substance P exerts its effects by binding to specific receptors, called neurokinin receptors. There are three types of neurokinin receptors, NK1, NK2, and NK3. Substance P has the highest affinity for the NK1 receptor. Once substance P binds to the receptor, it initiates a series of intracellular signaling pathways that lead to the physiological effects of substance P.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and stress response. It has also been shown to play a role in the regulation of cardiovascular function, gastrointestinal motility, and immune system function. Substance P has been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders.
Advantages and Limitations for Lab Experiments
Substance P has several advantages as a tool for scientific research. It is a well-characterized neuropeptide with a known mechanism of action. It has been extensively studied, and its properties and functions have been elucidated. Substance P is also relatively stable and can be synthesized easily. However, there are some limitations to the use of substance P in lab experiments. It is a highly potent neuropeptide and can produce strong physiological effects at low concentrations. This can make it difficult to control the dose of substance P and to interpret the results of experiments.
Future Directions
There are several future directions for research on substance P. One area of interest is the development of new therapies for diseases that involve substance P dysregulation, such as migraine, depression, and anxiety disorders. Another area of interest is the identification of new targets for substance P in the regulation of physiological processes. This could lead to the development of new drugs that target these pathways. Additionally, there is interest in the development of new methods for the delivery of substance P to specific tissues or organs, which could enhance its therapeutic potential.
Synthesis Methods
Substance P is synthesized in the dorsal root ganglia and the spinal cord by the post-translational processing of its precursor protein, preprotachykinin A. The precursor protein is first cleaved by an endopeptidase, which produces a shorter peptide called protachykinin. The protachykinin is then cleaved by another enzyme, which produces the active form of substance P.
Scientific Research Applications
Substance P has been widely used in scientific research to study its role in various physiological processes. It has been shown to be involved in pain perception, inflammation, and stress response. It has also been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders. Substance P has been used as a tool to study the mechanisms underlying these processes and to develop new therapies for these diseases.
properties
CAS RN |
112396-65-3 |
---|---|
Product Name |
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)- |
Molecular Formula |
C73H108N22O15 |
Molecular Weight |
1533.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-azidophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H108N22O15/c1-4-5-16-49(62(78)100)85-67(105)54(37-42(2)3)84-61(99)41-83-64(102)55(40-45-21-25-46(26-22-45)92-93-81)90-68(106)56(39-43-14-7-6-8-15-43)91-66(104)50(29-31-59(76)97)86-65(103)51(30-32-60(77)98)87-69(107)57-19-12-35-94(57)71(109)52(17-9-10-33-74)89-70(108)58-20-13-36-95(58)72(110)53(18-11-34-82-73(79)80)88-63(101)48(75)38-44-23-27-47(96)28-24-44/h6-8,14-15,21-28,42,48-58,96H,4-5,9-13,16-20,29-41,74-75H2,1-3H3,(H2,76,97)(H2,77,98)(H2,78,100)(H,83,102)(H,84,99)(H,85,105)(H,86,103)(H,87,107)(H,88,101)(H,89,108)(H,90,106)(H,91,104)(H4,79,80,82)/t48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI Key |
NFJSTDGVSUMKHD-BBFDPRBZSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Other CAS RN |
112396-65-3 |
sequence |
YRPKPQQFXGLX |
synonyms |
substance P, Tyr(0)-(4'-N3)Phe(8)-Nle(11)- substance P, tyrosyl(0)-4'-azidophenylalanyl(8)-norleucine(11)- T-N3-P-N-SP Tyr-8-(4'-N3)Phe-11-Nle-substance P |
Origin of Product |
United States |
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